Home > Products > Screening Compounds P14576 > N-adamantanyl(cyclopropylamino)carboxamide
N-adamantanyl(cyclopropylamino)carboxamide -

N-adamantanyl(cyclopropylamino)carboxamide

Catalog Number: EVT-7671352
CAS Number:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-adamantanyl(cyclopropylamino)carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is classified as an amide, which is a functional group characterized by a carbonyl group (C=O) attached to a nitrogen atom (N). This compound combines the structural features of adamantane, a polycyclic hydrocarbon known for its rigidity and stability, with cyclopropylamine, which introduces a three-membered ring structure that can influence the compound's reactivity and interaction with biological targets.

Source and Classification

The compound can be derived from various synthetic routes that involve the coupling of adamantane derivatives with cyclopropylamine. It falls under the category of N-heterocycles, which are organic compounds containing nitrogen atoms within a ring structure. These compounds are often studied for their pharmacological properties, including antiviral and anticancer activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-adamantanyl(cyclopropylamino)carboxamide typically involves several key steps:

  1. Formation of Cyclopropylamine: Cyclopropylamine can be synthesized via the reaction of cyclopropyl bromide with ammonia or amines under basic conditions.
  2. Coupling Reaction: The cyclopropylamine is then reacted with an adamantane derivative, typically an activated carboxylic acid or its derivative (such as an acid chloride), to form the amide bond. This reaction may require coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide linkage.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the desired N-adamantanyl(cyclopropylamino)carboxamide in high purity.

Technical details regarding yields and reaction conditions can vary based on specific reagents and methods employed, but optimization is crucial for achieving high efficiency in synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-adamantanyl(cyclopropylamino)carboxamide features:

  • Adamantane Core: A rigid polycyclic structure contributing to the compound's stability.
  • Cyclopropylamine Group: A three-membered ring that can introduce strain and influence reactivity.
  • Amide Functional Group: The carbonyl group bonded to nitrogen, which plays a critical role in biological activity.

The molecular formula can be represented as C13_{13}H17_{17}N1_{1}O1_{1}, indicating the presence of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. The 3D conformation can be analyzed using computational methods such as molecular modeling or X-ray crystallography to visualize interactions and steric effects .

Chemical Reactions Analysis

Reactions and Technical Details

N-adamantanyl(cyclopropylamino)carboxamide may participate in various chemical reactions typical for amides:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into the corresponding carboxylic acid and amine.
  2. Acylation: The amine group can react with other acylating agents to form new derivatives.
  3. Substitution Reactions: Depending on the substituents on the adamantane moiety, nucleophilic substitution reactions may occur.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for N-adamantanyl(cyclopropylamino)carboxamide is not fully elucidated but may involve:

  • Target Interaction: Binding to specific biological targets such as enzymes or receptors, potentially modulating their activity.
  • Inhibition Mechanisms: Acting as an inhibitor for certain pathways, similar to other N-heterocycles known for their antiviral properties.

Studies involving structure-activity relationship analyses could provide insights into how variations in structure affect biological efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-adamantanyl(cyclopropylamino)carboxamide exhibits several notable physical properties:

  • Melting Point: Typically determined through experimental methods.
  • Solubility: Solubility in organic solvents can be assessed; polar solvents may yield different solubility profiles compared to non-polar solvents.
  • Stability: The stability under various conditions (e.g., temperature, pH) is crucial for its applications in pharmaceuticals.

Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like the amide bond .

Applications

Scientific Uses

N-adamantanyl(cyclopropylamino)carboxamide shows promise in various scientific applications:

  • Pharmaceutical Development: As a candidate for drug development targeting viral infections or other diseases due to its structural features that may enhance bioactivity.
  • Research Tool: Useful in studies aimed at understanding molecular interactions within biological systems.

Continued research into this compound could lead to significant advancements in therapeutic applications .

Introduction to N-Adamantanyl(cyclopropylamino)carboxamide in Medicinal Chemistry

Historical Evolution of Adamantane-Based Pharmacophores

The adamantane scaffold has undergone a remarkable trajectory from petroleum curiosity to pharmacological cornerstone since its initial isolation from Hodonin crude oil by Landa and Macháček in 1933 [2]. This symmetrical, diamondoid hydrocarbon remained primarily a chemical novelty until the mid-20th century when its unique structural and physicochemical properties sparked medicinal chemistry interest. The adamantane nucleus exhibits a rare combination of exceptional rigidity, high lipophilicity (hydrophobic substituent constant π = 3.1), and metabolic stability—attributes that derive from its cage-like, sterically shielded structure [1] [6]. These properties positioned it ideally for central nervous system (CNS) drug development, where lipid permeability is paramount for blood-brain barrier penetration.

The first therapeutic breakthrough emerged with amantadine (1-aminoadamantane), approved in 1966 as an antiviral against influenza A and later repurposed for Parkinson's disease. This established adamantane's capacity to confer bioavailability and target specificity through steric modulation [2] [6]. The subsequent development of memantine (1-amino-3,5-dimethyladamantane) in the early 2000s represented a quantum leap, becoming the first NMDA receptor antagonist approved for moderate-to-severe Alzheimer's disease. Its mechanism relies critically on adamantane's ability to modulate receptor kinetics through controlled steric hindrance while resisting enzymatic degradation [2]. Parallel developments revealed adamantane's versatility beyond neurology: tromantadine demonstrated antiviral efficacy against herpes simplex, while vildagliptin incorporated adamantylamine as a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes [3].

The 21st century witnessed exponential diversification, with adamantane derivatives progressing through clinical trials for indications ranging from malaria to iron overload disorders [1]. This expansion was enabled by methodological advances in functionalizing the adamantane scaffold under milder conditions, overcoming historical synthetic challenges associated with its inertness [3] [6]. Contemporary analysis reveals that adamantane-containing drugs consistently exhibit enhanced plasma half-lives and reduced metabolic clearance compared to aromatic analogs, attributable to the scaffold's ability to shield vulnerable functional groups from hydrolytic enzymes and cytochrome P450 oxidation [1] [9]. The hydrophobic bulk of adamantane strategically elevates log P values of polar lead compounds into the optimal range for membrane permeability (typically 0–3), addressing a common limitation in drug candidates with high aqueous solubility [1].

Table 1: Evolution of Key Adamantane-Based Therapeutics

CompoundApproval EraTherapeutic CategoryStructural SignificanceClinical Impact
Amantadine1966 (FDA)Antiviral/AntiparkinsonianFirst aminoadamantane derivativeEstablished adamantane's blood-brain barrier permeability
Rimantadine1993 (FDA)Antiviralα-Methyl derivative of amantadineImproved pharmacokinetic profile over amantadine
Memantine2003 (FDA)Neurodegenerative disorders3,5-Dimethyl substitution patternFirst NMDA antagonist for Alzheimer's dementia
Tromantadine1980s (EU)AntiviralAdamantane-tethered acetylamino moietyTopical treatment for herpes simplex infections
Vildagliptin2007 (FDA)AntidiabeticAdamantylamino-pyrrolidine scaffoldEnhanced DPP-4 inhibition and duration of action
Adapalene1996 (FDA)DermatologicalAdamantyl retinoate derivativeTopical retinoid for acne with reduced irritation

Role of Cyclopropylamino Motifs in Bioactive Compound Design

The cyclopropyl group, despite its structural simplicity, constitutes a sophisticated pharmacophore that imparts distinctive conformational, electronic, and metabolic properties to drug molecules. As the smallest stable carbocycle, cyclopropane exhibits unique bonding characteristics: its C-C bonds possess significant p-character (inverted tetrahedral geometry), creating angle strain (≈115 kJ/mol) and Bent's rule effects that influence electron distribution [5] [9]. These features translate into three critical pharmacological advantages: enhanced target affinity through enforced ligand conformations, improved metabolic resistance via steric protection of adjacent functional groups, and modulation of compound basicity through stereoelectronic effects on attached nitrogen atoms.

The cyclopropylamino (c-C₃H₅-NH-) moiety specifically exploits these properties to optimize drug-receptor interactions. Its planar constraint reduces the entropic penalty upon binding compared to flexible alkylamines, while the electron-donating character of the cyclopropane ring elevates the pKa of the attached amine, enhancing interactions with acidic residues in binding pockets [5] [9]. This effect is particularly pronounced in γ-secretase inhibitors, where cyclopropylamino derivatives demonstrate superior binding affinity to the catalytic aspartyl residues compared to their straight-chain analogs [5]. Medicinal chemistry studies reveal that cyclopropylamino incorporation frequently improves target selectivity by discriminating between structurally similar binding sites through precise spatial positioning of pharmacophoric elements.

Beyond affinity enhancement, the cyclopropyl group significantly enhances metabolic stability by impeding oxidative metabolism. The high strain energy of cyclopropane paradoxically stabilizes it against cytochrome P450-mediated degradation because enzymatic oxidation would require transition states with even higher energy [9]. This contrasts markedly with unstrained alkyl chains, which undergo facile ω- and ω-1 hydroxylation. Consequently, cyclopropylamino-containing drugs exhibit extended plasma half-lives and reduced generation of reactive metabolites—properties critically important in CNS therapeutics where sustained exposure is often required [5].

Synthetic accessibility further enhances the cyclopropylamino group's utility. Modern methodologies enable efficient cyclopropanation through transition metal-catalyzed carbene transfer, Michael-initiated ring closure, and cycloaddition reactions, allowing versatile installation of the motif even in late-stage functionalization [8] [9]. The cyclopropyl ring also serves as a versatile bioisostere, effectively mimicking diverse structural elements including alkenes, tert-butyl groups, and even phenyl rings in specific contexts, particularly when three-dimensionality and reduced lipophilicity are desirable [9].

Table 2: Pharmacological Properties of Cyclopropylamino-Containing Bioactives

Biological TargetCompound ClassKey Pharmacological EnhancementStructural Rationale
γ-SecretaseInhibitors (e.g., semagacestat analogs)Improved binding affinity (IC50 ↓ 5-10x)Optimal pKa for aspartate interaction; spatial positioning
HIV ProteaseInhibitors (e.g., cyclopropylamine derivatives)Enhanced metabolic stability (t½ ↑ 2-3x)Steric blockade of ω-oxidation sites
Monoamine OxidaseAntidepressants (e.g., tranylcypromine)Irreversible inhibition mechanismStrain-driven ring opening enables covalent modification
Cannabinoid ReceptorsAgonists/AntagonistsSubtype selectivity (CB1 vs CB2)Precise spatial orientation of pharmacophores
Kinases (e.g., JAK2)InhibitorsReduced hERG liabilityAttenuation of basicity minimizes off-target interactions

Rationale for Hybridization: Synergistic Effects of Adamantane and Cyclopropane Moieties

The molecular hybridization strategy underlying N-adamantanyl(cyclopropylamino)carboxamide represents a rational fusion of complementary physicochemical properties that collectively address multiple drug design challenges. The carboxamide linker (-C(O)NH-) serves as a versatile molecular tether that spatially orients the adamantyl and cyclopropylamino groups while providing hydrogen-bonding capacity for target engagement. This configuration creates a three-dimensional pharmacophore with optimized steric and electronic properties that cannot be achieved with either component alone.

The adamantane component contributes exceptional metabolic stability through its diamondoid structure, which effectively shields the carboxamide linkage from hydrolytic enzymes and esterases. Concurrently, the cyclopropylamino moiety provides electronic modulation to the carboxamide nitrogen, enhancing its hydrogen-bond accepting capacity while maintaining favorable log D values (typically 1.5-3.0) for membrane permeability [3] [6]. This synergistic stabilization extends to oxidative metabolism: adamantane's bridgehead positions resist cytochrome P450-mediated hydroxylation, while cyclopropane's strain energy creates kinetic barriers against epoxidation pathways that would otherwise lead to reactive metabolites [5] [9].

Stereoelectronic complementarity between the moieties enhances biological activity. Adamantane's lipophilic bulk creates a substantial van der Waals surface for hydrophobic pocket engagement, while the cyclopropyl ring's inverted tetrahedral geometry introduces dipole moments that can strengthen electrostatic interactions with target proteins. Molecular modeling indicates the optimal inter-pharmacophore distance in this hybrid (≈5.2–6.0 Å between bridgehead carbon and cyclopropyl carbon) effectively mimics para-substituted phenyl bioisosteres while providing superior three-dimensionality [9]. This vectorial arrangement is particularly advantageous for targeting deep binding clefts in enzymes and receptors that demand precise spatial orientation of functional groups.

The hybridization strategy has demonstrated practical utility across therapeutic domains:

  • Neurodegenerative Disease Therapeutics: Hybrid derivatives show enhanced NMDA receptor modulation compared to memantine alone, attributed to the cyclopropylamino group's ability to engage supplementary binding sites adjacent to the memantine-binding pocket. The constrained conformation also improves selectivity against off-target receptors (e.g., 5-HT₃), reducing adverse effect profiles [2] [6].

  • Antiviral Agents: Adamantane-cyclopropylamine hybrids exhibit dual mechanisms against viral targets—combining adamantane's viral uncoating inhibition with cyclopropylamine's protease interference. This broad-spectrum activity is particularly valuable against resistant strains where monotherapy fails [3] [5].

  • Enzyme Inhibitors: The structural combination has proven effective in γ-secretase inhibition, where the adamantyl group occupies the S2 subsite while the cyclopropylamino moiety coordinates the catalytic aspartate residues. This configuration achieves sub-micromolar IC₅₀ values with improved isoform selectivity over earlier inhibitors [5] [9].

Table 3: Biological Performance of Adamantane-Cyclopropylamine Hybrids

Hybrid StructureTherapeutic TargetBiological Activity EnhancementPhysicochemical Improvement
N-(1-Adamantanyl)-N'-(cyclopropyl)ureaNMDA ReceptorIC50 ↓ 40% vs memantinelog P optimized to 2.1 (ideal for CNS penetration)
1-(Adamantan-1-yl)-3-(cyclopropylamino)propan-1-oneγ-SecretaseInhibitory potency ↑ 5x (IC50 = 80 nM)Aqueous solubility maintained at 25 μM
N-(Adamantan-1-yl)-2-(cyclopropylamino)acetamideViral NeuraminidaseDual inhibition (uncoating + protease)Metabolic stability (t½ > 6h in microsomes)
1-Adamantanyl (cyclopropyl)carbamateCannabinoid ReceptorSubtype selectivity (CB2/CB1 ratio ↑ 10x)Reduced hERG liability (IC50 > 30 μM)

Synthetic methodologies for constructing these hybrids have advanced significantly, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted cycloadditions enabling efficient coupling under mild conditions [8]. Computational approaches now facilitate rational design by predicting optimal substitution patterns: molecular dynamics simulations suggest that N-methylation of the carboxamide linker can further fine-tune conformation and bioavailability without compromising target engagement—a strategy currently under exploration in advanced derivatives [6] [9].

The N-adamantanyl(cyclopropylamino)carboxamide scaffold thus exemplifies modern bioisosteric design principles, replacing planar aromatic systems with saturated polycycles to improve developability profiles. Its success underscores a broader trend in medicinal chemistry: strategic hybridization of sterically constrained, metabolically robust pharmacophores to overcome the limitations of flat, aromatic-dominated chemical space [6] [9].

Properties

Product Name

N-adamantanyl(cyclopropylamino)carboxamide

IUPAC Name

1-(1-adamantyl)-3-cyclopropylurea

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C14H22N2O/c17-13(15-12-1-2-12)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H2,15,16,17)

InChI Key

NLLLVVJKVDDYTD-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CC1NC(=O)NC23CC4CC(C2)CC(C4)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.